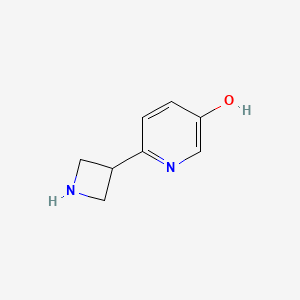

6-(Azetidin-3-yl)pyridin-3-ol

Description

Significance of Pyridinol Moieties in Bioactive Chemical Entities

The pyridinol structural unit, a hydroxyl-substituted pyridine (B92270), is a recognized pharmacophore present in a multitude of biologically active compounds. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. This dual functionality allows pyridinol-containing molecules to engage in specific interactions with biological targets such as enzymes and receptors. nih.gov

The position of the hydroxyl group on the pyridine ring, along with other substituents, significantly influences the molecule's electronic properties, solubility, and metabolic stability, thereby modulating its biological activity. nih.gov Pyridine and its derivatives are integral components of numerous FDA-approved drugs, highlighting their therapeutic importance across a wide range of diseases. mdpi.com The pyridin-3-ol substructure, in particular, is a key feature in various compounds investigated for their effects on the central nervous system.

Role of Constrained Azetidine (B1206935) Rings in Drug Design and Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a valuable component in drug design. acs.org Its constrained, non-planar structure introduces a degree of conformational rigidity to a molecule. This pre-organization can lead to a more favorable entropy of binding to a biological target, potentially increasing potency and selectivity. acs.org

Furthermore, the incorporation of an azetidine ring can enhance the metabolic stability of a drug candidate by protecting adjacent chemical bonds from enzymatic degradation. barrowneuro.org The azetidine nitrogen can also serve as a key interaction point or be functionalized to modulate physicochemical properties such as solubility and lipophilicity. The growing interest in azetidine-containing building blocks is evidenced by the increasing number of synthetic methodologies developed for their preparation and their presence in several approved drugs. acs.orgnih.gov

Overview of 6-(Azetidin-3-yl)pyridin-3-ol within Heterocyclic Compound Research Contexts

The compound this compound itself is a specific example of the azetidinyl pyridinol scaffold. While detailed research findings specifically on this molecule are not extensively published, its structural components suggest its potential relevance in areas where analogous compounds have shown significant activity. The PubChem database entry for this compound confirms its chemical structure and basic properties. nih.gov

Research into structurally related azetidinyl pyridinol derivatives has been more extensive, particularly in the context of nicotinic acetylcholine (B1216132) receptor (nAChR) modulation. nih.govnih.gov These receptors are implicated in a variety of neurological and psychiatric disorders, making them important therapeutic targets. nih.gov Compounds that combine an azetidine ring with a substituted pyridine core have been shown to act as potent and selective nAChR ligands. acs.orgnih.gov Therefore, this compound is situated within a research landscape focused on developing novel modulators of nAChRs for conditions such as depression, pain, and cognitive dysfunction. nih.govacs.org

The exploration of analogs provides a valuable framework for understanding the potential of the this compound scaffold. The following table presents data on related azetidinyl pyridinol compounds and their biological activities, illustrating the structure-activity relationships within this chemical class.

| Compound Name | Structure | Biological Target | Key Findings | Reference |

| Sazetidine-A | 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol | α4β2-nAChR | Partial agonist with high potency and selectivity for α4β2-nAChRs. Exhibits antidepressant-like effects in animal models. | acs.org |

| A-85380 | 3-(2(S)-Azetidinylmethoxy)pyridine | nAChRs | High-affinity ligand for nicotinic acetylcholine receptors. | acs.org |

| ABT-594 | (R)-2-Chloro-5-(2-azetidinylmethoxy)pyridine | Neuronal nAChRs | Potent, orally active non-opiate analgesic agent. | nih.gov |

| Compound 64 | A 3-alkoxy-5-aminopyridine derivative with an azetidine moiety | α4β2-nAChR | High radioligand binding affinity and selectivity for rat α4β2-nAChR (Ki = 1.2 nM). Showed antidepressant-like effects. | nih.gov |

The data on these related compounds underscore the potential of the azetidinyl pyridinol scaffold in generating potent and selective ligands for neuronal receptors. The specific substitution pattern on both the azetidine and pyridinol rings plays a crucial role in determining the pharmacological profile.

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

6-(azetidin-3-yl)pyridin-3-ol |

InChI |

InChI=1S/C8H10N2O/c11-7-1-2-8(10-5-7)6-3-9-4-6/h1-2,5-6,9,11H,3-4H2 |

InChI Key |

VBPBKGPZQXWCPB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Azetidin 3 Yl Pyridin 3 Ol and Structural Analogues

Strategies for Azetidine (B1206935) Ring Formation and Functionalization

The construction of the four-membered azetidine ring is a key challenge in the synthesis of 6-(azetidin-3-yl)pyridin-3-ol. Several synthetic strategies have been developed to afford functionalized azetidines, each with its own advantages and limitations.

Cycloaddition Approaches to Azetidine Scaffolds

Cycloaddition reactions offer a powerful and direct route to the azetidine core. The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a prominent method for synthesizing functionalized azetidines. This photochemical reaction can proceed through either an excited singlet or triplet state of the imine, leading to the formation of the four-membered ring in a single step.

Another significant cycloaddition approach is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to produce a β-lactam (azetidin-2-one). These β-lactams can then be reduced to the corresponding azetidines. For the synthesis of molecules like this compound, the introduction of a hydroxyl group at the 3-position of the azetidine ring is crucial. This can be achieved by using substituted ketenes, such as acetoxyketene, in the Staudinger reaction. The resulting 3-acetoxy-2-azetidinone can then be hydrolyzed to the 3-hydroxy-2-azetidinone, which upon reduction, would yield the desired 3-hydroxyazetidine scaffold.

| Cycloaddition Approach | Reactants | Intermediate/Product | Key Features |

| Aza Paternò–Büchi | Imine + Alkene | Azetidine | Photochemical reaction, direct formation of azetidine ring. |

| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) | Versatile method, allows for substitution at various positions. |

Nucleophilic Substitution Reactions in Azetidine Synthesis

Intramolecular nucleophilic substitution is a widely employed and classical method for the construction of the azetidine ring. This strategy typically involves the cyclization of a γ-amino alcohol or a related derivative where the amino group displaces a leaving group at the γ-position. The success of this reaction is highly dependent on the nature of the leaving group and the reaction conditions. Common leaving groups include halides (Br, I) and sulfonate esters (tosylates, mesylates).

The synthesis of 3-hydroxyazetidine often starts from precursors like epichlorohydrin (B41342), which reacts with an amine to form a γ-amino alcohol that can subsequently cyclize. For instance, reaction of epichlorohydrin with a protected amine followed by base-induced cyclization affords the N-protected 3-hydroxyazetidine. The choice of the nitrogen protecting group is critical to prevent side reactions and to be easily removable at a later stage of the synthesis.

Intramolecular Amination Methods for Azetidine Construction

Modern synthetic methods have introduced catalytic intramolecular amination reactions for the formation of azetidine rings. Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of various N-heterocycles, including azetidines elsevier.comnih.gov. This method involves the direct conversion of a C-H bond into a C-N bond, offering an atom-economical and efficient route. Picolinamide (PA) protected amines have been shown to be effective substrates for palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position to form azetidines elsevier.com.

Another innovative approach is the lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the regioselective intramolecular aminolysis of these epoxides to afford azetidines in high yields frontiersin.orgnih.gov. This reaction is tolerant of various functional groups, making it a valuable method for the synthesis of complex azetidine derivatives frontiersin.orgnih.gov.

| Intramolecular Amination Method | Catalyst/Reagent | Substrate | Key Features |

| Palladium-Catalyzed C-H Amination | Palladium catalyst | Picolinamide-protected amine | Direct C-H to C-N bond formation, atom economical. elsevier.comnih.gov |

| Lanthanide-Catalyzed Aminolysis | La(OTf)₃ | cis-3,4-Epoxy amine | High regioselectivity, tolerance of various functional groups. frontiersin.orgnih.gov |

Stereoselective Synthetic Pathways for Azetidinyl Derivatives

The control of stereochemistry is often a critical aspect in the synthesis of biologically active molecules. Stereoselective methods for the synthesis of azetidines have been developed to provide enantiomerically enriched products. Chiral auxiliaries, asymmetric catalysis, and the use of chiral starting materials are common strategies.

For instance, the stereoselective synthesis of 2-substituted 3-hydroxyazetidines can be achieved through the lithiation of N-thiopivaloylazetidin-3-ol followed by reaction with an electrophile, which proceeds with high trans-diastereoselectivity uni-muenchen.de. Furthermore, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a route to chiral azetidin-3-ones, which can be subsequently reduced to chiral 3-hydroxyazetidines nih.gov.

Direct Alkylation of 1-Azabicyclo[1.1.0]butane Precursors

A more recent and powerful strategy for the synthesis of functionalized azetidines involves the strain-release reaction of 1-azabicyclo[1.1.0]butanes (ABBs). These highly strained bicyclic compounds can undergo ring-opening reactions with a variety of nucleophiles and electrophiles to produce 1,3-disubstituted azetidines.

A general method for the direct alkylation of ABB with organometallic reagents in the presence of a copper catalyst has been reported to rapidly prepare bis-functionalized azetidines nih.govresearchgate.netorganic-chemistry.orgdntb.gov.ua. This approach allows for the introduction of a wide range of substituents at the 3-position of the azetidine ring, providing a versatile entry to diverse azetidine derivatives nih.govresearchgate.netorganic-chemistry.orgdntb.gov.ua.

Pyridine (B92270) Ring Derivatization and Coupling Reactions

The final stage in the synthesis of this compound involves the coupling of the pre-formed azetidine moiety to a suitably functionalized pyridine ring. This can be achieved through various cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

A plausible synthetic route would involve the coupling of an N-protected azetidin-3-yl precursor with a 6-halopyridin-3-ol derivative. The hydroxyl group on the pyridine ring would likely require protection during the coupling reaction.

Potential Cross-Coupling Strategies:

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. In this context, one could envision the coupling of an N-protected azetidin-3-ylboronic acid or ester with a 6-halopyridin-3-ol.

Buchwald-Hartwig Amination: If the connection is a C-N bond, this palladium-catalyzed reaction between an amine and an aryl halide is a powerful option wikipedia.orglibretexts.org. For the target molecule, this would involve coupling 3-aminoazetidine with a 6-halopyridin-3-ol.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. A synthetic route could involve the coupling of an N-protected 3-ethynylazetidine (B2626192) with a 6-halopyridin-3-ol, followed by reduction of the alkyne. A related compound, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol, has been synthesized via a Sonogashira reaction, demonstrating the feasibility of this approach on a substituted pyridine ring nih.gov.

Functionalization of Pyridine Rings for Azetidinyl Linkage

The creation of a linkage between a pyridine ring and an azetidine moiety necessitates the introduction of appropriate functional groups onto the pyridine scaffold. Due to the electron-deficient nature of the pyridine ring, direct C-H functionalization can be challenging, though modern methods are emerging to address this. researchgate.netrsc.org A common and robust strategy involves the pre-functionalization of the pyridine ring, typically by installing a halogen atom (e.g., bromine or chlorine) at the desired position (C-6) to serve as a leaving group in subsequent cross-coupling reactions. nih.gov

Alternatively, functionalized pyridine rings can be constructed from acyclic precursors, allowing for the incorporation of necessary handles during the ring-forming process. researchgate.net For linking to the nitrogen of an azetidine ring, the pyridine must be equipped with an electrophilic site. Rhodium-catalyzed C-H amidation represents a more direct approach, though its application must be tailored for the specific substrates. nih.gov The strategic placement of activating groups on the pyridine ring can also significantly influence reactivity and regioselectivity in functionalization reactions. nih.gov

Cross-Coupling Methodologies for Pyridine-Azetidine Union (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds and is widely used to couple amines with aryl halides. acsgcipr.orgwikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for linking the azetidine nitrogen to a functionalized pyridine ring, such as 6-bromopyridin-3-ol. The reaction's utility stems from its broad substrate scope and tolerance for various functional groups, which is a significant improvement over harsher, classical methods like nucleophilic aromatic substitution. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (azetidine), deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl azetidine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The efficiency of the reaction has evolved through several generations of catalyst systems. The development of bidentate phosphine (B1218219) ligands (e.g., BINAP, DPPF) and sterically hindered ligands provided more reliable and efficient catalysts, leading to higher yields and faster reaction rates compared to first-generation systems. wikipedia.org

| Catalyst System Component | Description | Advantages |

| Palladium Source | Typically a Pd(0) or Pd(II) salt/complex such as Pd(OAc)₂, Pd₂(dba)₃. | Readily available and effective for initiating the catalytic cycle. acsgcipr.org |

| First-Generation Ligands | Monodentate phosphine ligands like P(o-tolyl)₃. | Pioneered the reaction but often required harsh conditions. libretexts.org |

| Bidentate Ligands | Ligands such as BINAP and DPPF. | Prevent palladium dimer formation, speeding up the reaction and improving yields. wikipedia.org |

| Sterically Hindered Ligands | Bulky alkylphosphine ligands like XPhos and SPhos. | Highly active, allowing for lower catalyst loadings and milder reaction conditions. |

| Base | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). | Essential for the deprotonation step of the catalytic cycle. researchgate.net |

Beyond palladium, other transition metals have been explored for similar cross-coupling reactions. Nickel- and iron-catalyzed protocols have been developed for the coupling of azetidines, offering more sustainable and economical alternatives. rsc.orgcalstate.edu For instance, iron-catalyzed coupling of 3-iodoazetidines with Grignard reagents has been shown to be effective for a variety of aryl and heteroaryl groups. rsc.org

Regioselective Synthesis of Pyridinol Scaffolds

Achieving the correct substitution pattern on the pyridinol ring is critical. The regioselective synthesis of pyridinols, particularly placing the hydroxyl group at the C-3 position, is a key challenge in constructing the target scaffold. researchgate.net One approach involves the modification of existing pyridine rings. For example, reaction conditions can be tuned to alter the regioselectivity of additions to pyridine N-oxides, allowing for the synthesis of 2- or 3-substituted pyridine products. rsc.org

De novo synthesis, building the ring from acyclic precursors, offers excellent control over substituent placement. Classical methods like the Bohlmann–Rahtz pyridine synthesis can produce trisubstituted pyridines as a single regioisomer. beilstein-journals.org Similarly, multicomponent reactions, such as those involving α,β-unsaturated aldehydes and propargylamine, provide a mild and efficient strategy for constructing multisubstituted pyridines with high regioselectivity. nih.gov These methods allow for the precise placement of the hydroxyl group (or a precursor) and the functional handle required for azetidine coupling.

Optimization of Synthetic Pathways and Process Intensification

To transition from laboratory-scale synthesis to larger-scale production, optimization of the synthetic route is essential. This involves improving reaction efficiency, simplifying procedures, and employing modern technologies to intensify the process.

Enhancements in Reaction Yield and Purity

Continuous improvement in synthetic methodologies has led to significant gains in both the yield and purity of heterocyclic compounds. The evolution of the Buchwald-Hartwig amination catalysts is a clear example, where newer generations of ligands allow for cleaner reactions with higher throughput. wikipedia.org Process optimization can also involve developing chromatography-free purification steps. For instance, an improved process for a related azetidin-3-ol (B1332694) derivative was developed that was high-yielding (80%) and afforded high purity (99.3%) without the need for column chromatography. researchgate.net The use of microwave irradiation is another powerful tool for enhancing yield and purity by minimizing side reactions and reducing reaction times.

Development of Operationally Simpler Procedures

Operational simplicity is a key goal in modern organic synthesis, aiming to reduce the number of steps, minimize purification, and use readily available starting materials. Multicomponent reactions (MCRs) are exemplary in this regard, as they allow for the construction of complex molecules in a single step from three or more reactants, thereby increasing efficiency. beilstein-journals.orgnih.gov A two-pot, three-component procedure for preparing substituted pyridines has been established, demonstrating a practical and efficient sequence. nih.gov Green chemistry principles are also being integrated, as seen in the development of a facile and cost-effective synthesis for a key azetidine-containing intermediate of Baricitinib, which is designed to be suitable for industrial production. nih.gov

Application of Microwave Irradiation in Cyclocondensation Reactions

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical transformations. beilstein-journals.orgrsc.org In the synthesis of pyridines and other heterocycles, microwave irradiation offers distinct advantages over conventional heating, including dramatic reductions in reaction time, increased yields, and cleaner reaction profiles. orientjchem.org The direct and uniform heating provided by microwaves can significantly accelerate cyclocondensation reactions. orientjchem.org For example, a four-component, one-pot cyclocondensation for synthesizing annulated pyridines is highly efficient under microwave irradiation. rsc.org This technology can also be integrated into continuous flow systems, further intensifying the process and enabling scalable production. beilstein-journals.org

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

| Pyridine Synthesis | Conventional (Reflux) | 24 h | Lower (e.g., 20-40%) | beilstein-journals.org |

| Pyridine Synthesis | Microwave | 25-30 min | Higher (e.g., up to 84%) | beilstein-journals.org |

| Pyridine Dicarbonitrile Synthesis | Conventional | 24 h | ~75% (average) | orientjchem.org |

| Pyridine Dicarbonitrile Synthesis | Microwave | 1 h | ~90% (average) | orientjchem.org |

| Pyrazole Synthesis | Conventional | - | Lower | |

| Pyrazole Synthesis | Microwave | Shorter | Higher |

Molecular Interactions and Biological Target Engagement Mechanisms

Fundamental Principles of Ligand-Target Binding

The interaction between a small molecule inhibitor and its target kinase is a highly specific event driven by a combination of forces. Understanding these fundamental principles is crucial for the rational design of potent and selective therapeutic agents.

Hydrogen bonds are critical directional interactions that play a pivotal role in the binding of inhibitors to the active site of kinases. The pyridinol moiety of 6-(azetidin-3-yl)pyridin-3-ol, with its nitrogen and hydroxyl group, can act as both a hydrogen bond donor and acceptor. This allows it to form key interactions with the hinge region of the kinase, a critical component of the ATP-binding pocket. The hydroxyl group, in particular, can form crucial hydrogen bonds with backbone atoms of the hinge region, anchoring the inhibitor in the active site. Furthermore, the nitrogen atom of the azetidine (B1206935) ring can also participate in hydrogen bonding, further stabilizing the ligand-target complex.

The azetidine ring, a four-membered saturated heterocycle, imparts a degree of conformational rigidity to the molecule. This pre-organization of the molecule can reduce the entropic penalty upon binding to the target kinase, thereby enhancing binding affinity. The puckered conformation of the azetidine ring also influences the spatial orientation of the rest of the molecule, allowing it to fit optimally into the often-constricted active site of a kinase. The steric bulk and shape of the azetidine moiety are critical for achieving selectivity, as different kinases have uniquely shaped binding pockets. The specific substitution pattern on the azetidine ring can be tailored to maximize favorable steric interactions and avoid clashes with amino acid residues in the target's active site.

The hydroxyl group (-OH) on the pyridinol ring is a key functional group that can act as a nucleophile in various biochemical reactions. While its primary role in kinase inhibition is often as a hydrogen bond donor, its nucleophilic character can also be significant. In certain enzymatic contexts, a strategically positioned hydroxyl group can participate in covalent bond formation with the target protein, leading to irreversible inhibition. However, in the context of reversible kinase inhibition, its ability to engage in strong hydrogen bonding and polar interactions is of greater importance for achieving high binding affinity.

Modulation of Specific Kinase Activities by Azetidinyl Pyridinols

The this compound scaffold has been identified as a potent inhibitor of several kinases implicated in various diseases. The specific interactions of this compound with the active sites of SYK and LRRK2 provide a molecular basis for its inhibitory activity.

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Dysregulation of SYK activity is associated with autoimmune and inflammatory diseases. Computational modeling and structure-activity relationship (SAR) studies of azetidinyl pyridinol inhibitors targeting SYK have revealed key binding interactions.

The pyridinol core is predicted to form canonical hydrogen bonds with the hinge region of the SYK kinase domain. Specifically, the hydroxyl group and the pyridine (B92270) nitrogen are anticipated to interact with the backbone amide and carbonyl groups of key residues in this region. The azetidine moiety is thought to project into a hydrophobic pocket within the active site, where its conformation and substitution pattern are critical for achieving both potency and selectivity over other kinases.

Below is a table summarizing the key predicted interactions between this compound and the SYK kinase active site based on molecular modeling studies of similar inhibitor classes.

| Interaction Type | Functional Group of Inhibitor | Interacting Residue(s) in SYK (Predicted) |

| Hydrogen Bonding | Pyridinol Hydroxyl Group | Hinge Region Backbone |

| Hydrogen Bonding | Pyridine Nitrogen | Hinge Region Backbone |

| Hydrophobic Interactions | Azetidine Ring | Hydrophobic Pocket Residues |

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in the LRRK2 gene are a common cause of familial and sporadic Parkinson's disease. The kinase activity of LRRK2 is a key therapeutic target. Azetidinyl pyridinol-based compounds have shown promise as LRRK2 inhibitors.

Molecular docking and SAR studies suggest that these inhibitors bind to the ATP-binding site of the LRRK2 kinase domain. Similar to its interaction with SYK, the pyridinol moiety is expected to form crucial hydrogen bonds with the hinge region of LRRK2. The azetidine ring is likely to occupy a hydrophobic pocket adjacent to the hinge, and its specific orientation and interactions are key determinants of inhibitory potency. The subtle differences in the amino acid composition and shape of the active sites of SYK and LRRK2 allow for the design of selective inhibitors based on the this compound scaffold.

The following table outlines the predicted molecular interactions between this compound and the LRRK2 kinase active site, extrapolated from studies on analogous inhibitors.

| Interaction Type | Functional Group of Inhibitor | Interacting Residue(s) in LRRK2 (Predicted) |

| Hydrogen Bonding | Pyridinol Hydroxyl Group | Hinge Region Backbone (e.g., Ala1950) |

| Hydrogen Bonding | Pyridine Nitrogen | Hinge Region Backbone (e.g., Glu1948) |

| Hydrophobic Interactions | Azetidine Ring | Hydrophobic Pocket Residues |

Mechanistic Insights into MYLK Kinase Modulation

The specific mechanism through which this compound modulates Myosin Light Chain Kinase (MYLK) is not extensively detailed in the available scientific literature. However, broader research into related chemical structures, such as pyridinyl and quinoline (B57606) derivatives, indicates that these classes of compounds can act as kinase inhibitors. nih.govnih.gov The inhibitory action typically involves competitive binding at the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins. Further investigation is required to elucidate the precise binding mode and functional effect of this compound on MYLK.

Interactions with Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Selective Ligand Binding to α4β2-nAChR Subtypes

Analogues of this compound have demonstrated high potency and significant selectivity for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs), which are the most abundant high-affinity nicotine (B1678760) binding sites in the brain. nih.govnih.govresearchgate.net One notable analogue, AMOP-H-OH, exhibits strong selectivity for α4β2-nAChRs over other subtypes, including α4β4, α3β4, and muscle-type (α1) nAChRs. nih.govnih.govresearchgate.net This selectivity profile suggests a reduced likelihood of peripheral side effects that would be mediated by autonomic or muscle nAChRs. nih.gov

Another related series of 3-alkoxy-5-aminopyridine derivatives also displays high selectivity for the α4β2-nAChR subtype. Within this series, a specific compound showed a binding affinity (Kᵢ) of 1.2 nM for rat α4β2-nAChRs and a remarkable 4700-fold selectivity over α3β4-nAChRs. core.ac.uk This high degree of selectivity is a critical attribute for developing targeted therapeutics.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity (Fold vs. α3β4) |

|---|---|---|---|

| Compound 64 (Analogue) | α4β2 (rat) | 1.2 | ~4700 |

| Compound 64 (Analogue) | α3β4 (rat) | >5600 | - |

Elucidation of Partial Agonism at nAChRs

Compounds in this class are not only selective but also function as partial agonists at α4β2-nAChRs. nih.govnih.govresearchgate.net Partial agonism means they bind to and activate the receptor, but elicit a response that is lower than that of a full agonist like nicotine. The analogue AMOP-H-OH, for instance, acts as a potent partial agonist, achieving approximately 55% of the maximal efficacy of nicotine. nih.gov However, it does so at a significantly lower concentration, with an EC₅₀ value of 5.8 nM, compared to nicotine's EC₅₀ of 300 nM. nih.gov

This characteristic of high potency but lower efficacy is a hallmark of a "true" partial agonist, as the level of receptor activation remains constant across a wide range of concentrations rather than showing self-inhibition. nih.gov Prolonged exposure to these partial agonists can lead to the inhibition of subsequent responses to full agonists, a process mediated by either antagonism or receptor desensitization. nih.govresearchgate.net

| Ligand | Potency (EC₅₀, nM) | Efficacy (% of Nicotine) | Agonist Type |

|---|---|---|---|

| AMOP-H-OH (Analogue) | 5.8 | ~55% | Partial Agonist |

| Nicotine | 300 | 100% | Full Agonist |

Comparative Analysis with Known Nicotinic Ligands and Their Binding Modes

The binding mode of this compound and its analogues can be understood by comparing them to other well-characterized nicotinic ligands such as varenicline (B1221332) and cytisine (B100878). These molecules, which are also partial agonists at α4β2-nAChRs, have been studied in complex with acetylcholine-binding proteins (AChBP), which serve as structural homologues for the nAChR ligand-binding domain.

Structural studies reveal that a key difference in the binding mode of partial agonists like cytisine and varenicline compared to the full agonist nicotine is their interaction with the phenolic hydroxyl group of the amino acid residue Tyr-91 on the principal face of the binding site. This interaction appears to be a critical determinant of their partial agonist activity. In contrast, the binding of nicotine does not typically involve this specific hydrogen bond. The azetidine and pyridine rings of the this compound scaffold are expected to engage in crucial cation-π and hydrogen bonding interactions with aromatic residues (such as tryptophan and tyrosine) that form the receptor's binding pocket, similar to other nicotinic ligands.

Other Receptor and Enzyme Interrogation

Mechanisms of Selective Estrogen Receptor Down-regulation (SERD) by Analogues

Analogues of this compound have been developed as orally bioavailable Selective Estrogen Receptor Down-regulators (SERDs). researchgate.net The mechanism of a SERD is distinct from that of a Selective Estrogen Receptor Modulator (SERM). While SERMs act as competitive antagonists, blocking the estrogen receptor (ER), SERDs bind to the ER and induce a conformational change that marks the receptor for degradation by the cell's proteasomal machinery. nih.govresearchgate.net

This degradation of the ERα protein leads to a profound and sustained inhibition of estrogen-driven gene transcription and signaling pathways. nih.govgencat.cat A notable example is camizestrant (B1654347) (AZD9833), a potent SERD that incorporates an N-[1-(3-fluoropropyl)azetidin-3-yl]...pyridin-3-amine moiety. researchgate.netnih.gov This compound has been shown to effectively degrade ERα in both wild-type and mutant cancer cell lines, demonstrating a pharmacological profile comparable to the clinical SERD fulvestrant (B1683766) but with the advantage of oral bioavailability. researchgate.net This mechanism offers a therapeutic strategy to overcome resistance that may develop to other endocrine therapies. nih.govnih.gov

Inhibition of GABA Uptake Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is regulated by a family of GABA transporters (GATs), which include GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT1). The inhibition of these transporters can prolong the action of GABA, an approach that has been therapeutically exploited.

The structure of this compound contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This feature is significant as many potent GAT inhibitors are based on cyclic amino acid structures, such as nipecotic acid (a piperidine (B6355638) derivative) and guvacine. The azetidine ring in this compound can be considered a conformationally constrained analog or a bioisosteric replacement for the larger piperidine and pyrrolidine (B122466) rings found in established GAT inhibitors. The nitrogen atom within this ring is crucial as it is expected to mimic the primary amine of GABA, allowing it to be recognized by the transporter.

Research into azetidine derivatives as GAT inhibitors has shown that this structural modification is viable. For instance, replacing the piperidine ring of the known GABA uptake inhibitor NNC-05-2045 with a 3-hydroxy-3-(4-methoxyphenyl)azetidine moiety resulted in compounds with moderate affinity for GAT1 and GAT3. Specifically, certain N-alkylated derivatives of this azetidine scaffold have demonstrated inhibitory activity. nih.gov

Furthermore, studies on azetidin-2-ylacetic acid derivatives bearing lipophilic N-substituents, such as a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl group, have yielded potent GAT1 inhibitors with IC50 values in the low micromolar range. nih.gov This suggests that the azetidine core can effectively serve as a scaffold for GAT inhibition, provided that other structural requirements for transporter affinity are met. The pyridin-3-ol portion of this compound would likely serve as the lipophilic component, interacting with hydrophobic pockets within the transporter protein.

The following table presents data for structurally related azetidine derivatives, illustrating their inhibitory potency at GAT1 and GAT3. It is important to note that this data is for analogous compounds and not for this compound itself.

| Compound | GAT-1 IC50 (μM) | GAT-3 IC50 (μM) |

|---|---|---|

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | 2.83 ± 0.67 | > 100 |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | 2.01 ± 0.77 | > 100 |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | > 100 | 15.3 ± 4.5 |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | 26.6 ± 3.3 | > 100 |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | > 100 | 31.0 ± 4.7 |

Agonism at G-Protein Coupled Bile Acid Receptor-1 (GPBAR1)

GPBAR1, also known as TGR5, is a G-protein coupled receptor that is activated by bile acids and plays a significant role in regulating energy homeostasis, glucose metabolism, and inflammatory responses. The development of non-steroidal GPBAR1 agonists is an area of active research for the treatment of metabolic diseases.

The structural features of this compound, specifically the pyridin-3-ol core, share similarities with scaffolds of known non-steroidal GPBAR1 agonists. For example, derivatives of isonicotinamide (B137802) (a pyridine-4-carboxamide) have been identified as potent GPBAR1 agonists. nih.govnovartis.com This suggests that the pyridine ring can serve as a key pharmacophoric element for interaction with the receptor.

Molecular modeling and structure-activity relationship studies of non-steroidal GPBAR1 agonists have provided insights into the potential binding modes. The aromatic core of these agonists is thought to engage in hydrophobic and aromatic stacking interactions within the transmembrane domain of the receptor. The hydroxyl group of the pyridin-3-ol moiety in this compound could potentially form a crucial hydrogen bond with amino acid residues in the binding pocket, such as tyrosine or serine, which is a common interaction for GPBAR1 agonists.

The table below shows the agonist activity of some non-steroidal GPBAR1 agonists with pyridine-like scaffolds, providing a reference for the potential potency of compounds with similar structural motifs. This data is for analogous compounds and not for this compound.

| Compound Class/Example | Human GPBAR1 EC50 |

|---|---|

| Isonicotinamide derivative (Compound 3) | EC50 of 1.1 µM |

| Optimized isonicotinamide (Compound 15) | EC50 of 0.032 µM |

| ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivative (Compound 9) | EC50 of 0.17 µM |

| ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivative (Compound 10) | EC50 of 0.16 µM |

Structure Activity Relationship Sar Studies of 6 Azetidin 3 Yl Pyridin 3 Ol Derivatives

Conformational and Substituent Effects on the Azetidine (B1206935) Ring

Impact of Stereochemistry on Biological Activity

Stereochemistry is a pivotal factor in the biological activity of chiral compounds, as it governs the three-dimensional arrangement of atoms and thus the interaction with biological targets. For derivatives of 6-(azetidin-3-yl)pyridin-3-ol where the azetidine ring introduces a chiral center, the specific stereoisomer can dramatically influence potency and efficacy.

Research on chiral natural compounds and their derivatives has consistently shown that biological systems can differentiate between enantiomers. nih.gov In many cases, only one isomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable effects. For instance, studies on nature-inspired compounds like 3-Br-acivicin have demonstrated that only the (5S, αS) isomers exhibit significant antiplasmodial activity. nih.gov This stereoselectivity is often attributed to specific interactions with protein targets, such as enzymes or receptors, where the binding pocket is chiral. Furthermore, stereochemistry can affect drug transport systems, leading to the stereospecific uptake of certain isomers, which enhances their biological activity. nih.gov Therefore, for this compound derivatives, the absolute configuration at the 3-position of the azetidine ring is a critical determinant of biological function, influencing both target binding and pharmacokinetics.

Influence of N-Substitution Patterns on Ligand-Target Affinity

Modification of the nitrogen atom on the azetidine ring is a common strategy to modulate the pharmacological profile of a compound. The nature of the substituent at the N-1 position can profoundly affect ligand-target affinity, selectivity, and physicochemical properties.

Studies on various azetidine derivatives have shown that N-alkylation with lipophilic groups can enhance potency. For example, in a series of azetidin-2-ylacetic acid derivatives evaluated as GABA-uptake inhibitors, compounds featuring a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety on the azetidine nitrogen displayed the highest potency at the GAT-1 transporter. nih.gov This suggests that lipophilic N-substituents can engage in favorable hydrophobic interactions within the target's binding site, thereby increasing affinity. The data below illustrates the impact of N-substitution on GAT-1 inhibition.

| Compound | N-Substituent | IC50 at GAT-1 (μM) nih.gov |

|---|---|---|

| Derivative 1 | 4,4-Diphenylbutenyl | 2.83 |

| Derivative 2 | 4,4-Bis(3-methyl-2-thienyl)butenyl | 2.01 |

These findings underscore the importance of the N-substituent's size, lipophilicity, and chemical nature in optimizing interactions with specific biological targets.

Effects of Exocyclic Azetidine Moiety on Metabolic Stability

The incorporation of small, strained rings like azetidine into drug candidates is a strategy often employed to improve metabolic stability. nih.gov The azetidine ring's rigid structure can lock the molecule into a specific conformation, which may be less susceptible to enzymatic degradation compared to more flexible acyclic or larger ring analogs.

Pyridine (B92270) Ring Substituent Variations and Their Pharmacological Implications

The pyridine ring is a versatile scaffold in drug design, and its substitution pattern is a critical determinant of pharmacological activity. Modifications to the pyridine moiety of this compound can fine-tune potency, selectivity, and other drug-like properties.

Role of Halogenation (e.g., Chlorination) in Potency and Selectivity

Introducing halogen atoms onto the pyridine ring is a powerful method to modulate a compound's electronic properties, lipophilicity, and binding interactions. The position and nature of the halogen can have a dramatic effect on potency and selectivity.

In a series of analogues based on 3-(2(S)-azetidinylmethoxy)pyridine, a compound closely related to the core structure of interest, halogenation of the pyridine ring was systematically explored. nih.gov The results indicated that substituents at the 5- or 6-position of the pyridine ring, as well as a 2-fluoro substituent, led to compounds with subnanomolar affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov In contrast, larger halogens like chlorine, bromine, or iodine at the 2-position resulted in a substantial loss of affinity, likely due to steric hindrance that alters the molecule's preferred conformation. nih.gov The high affinity of the 5- and 6-halo derivatives highlights the positive contribution of these substituents to receptor binding, potentially through specific halogen bonding or by favorably altering the molecule's electrostatic potential.

| Compound Analogue | Pyridine Ring Substituent | Ki for nAChRs (pM) nih.gov |

|---|---|---|

| Parent Compound (A-85380) | None | 48 |

| Analogue 1 | 2-Fluoro | 40 |

| Analogue 2 | 2-Chloro | 14000 |

| Analogue 3 | 5-Fluoro | 24 |

| Analogue 4 | 5-Chloro | 11 |

| Analogue 5 | 5-Bromo | 12 |

| Analogue 6 | 5-Iodo | 14 |

| Analogue 7 | 6-Chloro | 31 |

| Analogue 8 | 6-Bromo | 32 |

| Analogue 9 | 6-Iodo | 42 |

Modifications with Alkyl and Alkynyl Groups

The introduction of alkyl and, particularly, alkynyl groups to the pyridine ring can create new vectors for interaction with biological targets and significantly enhance pharmacological activity. These groups can increase lipophilicity and participate in van der Waals or other non-covalent interactions.

A notable example is the compound Sazetidine-A (also known as AMOP-H-OH), which features a hex-5-yn-1-ol group at the 5-position of a 3-(azetidin-2-ylmethoxy)pyridine core. nih.govresearchgate.net This modification resulted in a ligand with very high potency and selectivity for the α4β2 subtype of nicotinic acetylcholine receptors. nih.govresearchgate.net The extended alkynyl chain is believed to access a specific sub-pocket within the receptor, leading to enhanced binding affinity. Similarly, O-alkylation of related pyridone scaffolds has been shown to enhance anticancer activity by aromatizing the ring system, which can lead to improved target engagement. nih.gov These examples demonstrate that strategic incorporation of alkyl and alkynyl substituents is a valuable approach for developing highly potent and selective derivatives of this compound.

Positional Effects of Amino and Hydroxyl Functionalities

The positions of amino and hydroxyl groups on the pyridin-3-ol core of these derivatives play a pivotal role in their binding affinity and selectivity for nAChR subtypes. Research into related pyridyl ether and pyrrolidine-based ligands has provided insights into these effects, particularly concerning the α4β2 subtype, which is a key target for various neurological conditions.

The presence of a hydroxyl group, particularly on the pyridine ring, can significantly influence binding affinity. For instance, in a series of benzodioxane derivatives, the introduction of a hydroxyl group in a suitable position on the benzene (B151609) ring led to high α4β2 affinity and selectivity. nih.gov Conversely, the methylation of a hydroxyl group to a methoxy (B1213986) group has been shown to cause a drastic decrease in α4β2 affinity. nih.gov This suggests that the hydrogen-bonding capability of the hydroxyl group is a critical interaction at the receptor binding site.

In computational docking studies of pyrrolidine-based α4β2 ligands, the interaction with hydrophilic residues within the binding site was found to be a key determinant of affinity. nih.gov This further underscores the importance of hydrogen-bond donating groups like hydroxyls. While direct comparisons of positional isomers of amino and hydroxyl groups on the this compound scaffold are not extensively detailed in the provided search results, the data on related compounds suggest that the placement and nature of these polar functionalities are critical for potent receptor interaction. For example, replacing a hydroxyl group with a nitro group also resulted in decreased affinity, though to a lesser extent than methylation. nih.gov

Table 1: Effect of Pyridine Ring Substitutions on α4β2 nAChR Affinity

| Compound/Modification | Substitution | Effect on Affinity | Reference |

| (S,R)-2 Analog | Hydroxyl to Methoxy | 400-fold decrease | nih.gov |

| (S,R)-2 Analog | Hydroxyl to Nitro | 28-fold decrease | nih.gov |

Linker Region Modifications and Their Contribution to SAR

The linker region, which connects the azetidine ring to the pyridin-3-ol core, is another critical determinant of the pharmacological profile of these compounds. Modifications to the linker's structure, length, and composition can significantly impact binding affinity and selectivity.

The ether linkage is a common motif in this class of compounds. The flexibility and electronics of this linker can influence how the ligand presents its key binding elements to the receptor. Studies on novel pyridyl ethers have shown that variations in the linker can have dramatic effects on receptor binding affinity. For instance, replacing a more rigid vinyl linker between two pyridine rings with a more flexible -CH2-O- (ether) linker was hypothesized to potentially enhance binding affinity.

While direct comparisons of a wide range of linker types (e.g., ether, amine, amide) for the this compound scaffold are not extensively documented in the provided results, the principle of linker modification is a well-established strategy in drug design. The flexibility of the linker is not always a straightforward predictor of activity. In some cases, a more rigid linker that pre-organizes the molecule in a bioactive conformation can lead to higher affinity. For example, a compound with a direct bond between two pyridine rings (no linker) showed similar binding affinity to more flexible ether-linked compounds but with greater selectivity. This highlights the complex interplay between linker flexibility and receptor binding.

Table 2: Comparison of Linker Structures in Pyridyl nAChR Ligands

| Linker Type | Relative Flexibility | Impact on Binding Affinity | Reference |

| -CH2-O- (Ether) | Flexible | High and comparable to epibatidine | |

| Direct Bond (No Linker) | Rigid | Similar affinity, greater selectivity |

The effect of alkyl chain length can be non-linear, with no simple proportional relationship between the number of methylene (B1212753) units and biological activity. In some instances, a flexible unbranched alkyl chain may fold to achieve an optimal fit within the active site. The presence of bulky or hydrogen-bondable functionalities within the side chain can also be detrimental to activity.

Table 3: Influence of Side Chain Modifications on nAChR Affinity and Selectivity

| Side Chain at 5-Position | Effect on α4β2 Selectivity | Reference |

| 6-hydroxy-1-hexynyl | 2-fold increase | nih.gov |

| p-hydroxyphenyl | Decrease (due to increased α3β4 affinity) | nih.gov |

Based on a thorough review of the provided search results, it is not possible to generate the requested article on the chemical compound “this compound.” The search did not yield any specific preclinical data related to the neuroprotective, cytoprotective, anti-inflammatory, or immunomodulatory activities of this exact compound.

The available literature discusses related but structurally distinct molecules or general biological concepts. For instance, studies were found for "6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol," which, while containing azetidine and pyridine moieties, is a different chemical entity nih.govnih.gov. Other results pertained to general mechanisms such as lipid peroxidation, preclinical models of autoimmune diseases like rheumatoid arthritis and lupus, and the role of pro-inflammatory cytokines, without any mention of “this compound” nih.govnih.govmdpi.comnih.govnih.govmdpi.com.

Therefore, constructing a scientifically accurate article that strictly adheres to the requested outline is not feasible, as no specific research findings for “this compound” in the following areas were identified:

Pre Clinical Pharmacological Activities and Translational Potential

Anti-inflammatory and Immunomodulatory Investigations:

Reduction of Pro-inflammatory Cytokines

Generating content for these sections without specific data would result in speculation and scientific inaccuracy.

Antiproliferative Research in Cancer Cell Lines

The pyridine (B92270) ring is a common scaffold in many anticancer agents. researchgate.net Its derivatives have shown a wide range of biological activities, including antiproliferative effects. mdpi.comnih.gov The presence of hydroxyl (-OH) and amino (-NH2) groups on the pyridine ring, in particular, has been found to enhance antiproliferative activity against various cancer cell lines. mdpi.comnih.gov

Research has demonstrated the antiproliferative potential of various pyridine and azetidine (B1206935) derivatives in a range of cancer cell lines. For instance, novel pyridine and pyridone compounds have shown activity against liver and breast cancer cells. nih.gov Specifically, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one and a related pyridine compound were more active in HepG2 liver cancer cells with IC50 values in the micromolar range. nih.gov

Similarly, 3-hydroxy-4-thiopyridones have exhibited potent cytotoxic activity. nih.gov One such derivative was found to be highly cytotoxic in HCT116 and SW480 colon cancer cell lines, with IC50 values in the 50-nM range. nih.gov The antiproliferative activity of 3-(pyrid-2-yl)-pyrazolines has also been reported, with the lead compound showing sub-micromolar activity in the NCI 60 human tumor cell line screen. rsc.org

Azetidine-based compounds have also been investigated for their antitumor properties. Novel azetidine-containing analogues of TZT-1027, a dolastatin 10 analogue, demonstrated moderate to excellent antiproliferative activities. mdpi.com The most potent of these compounds exhibited IC50 values of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colon cancer cells. mdpi.com Furthermore, potent azetidine-based compounds that irreversibly inhibit Stat3 activation have been shown to induce tumor cell death in triple-negative breast cancer (TNBC) models. nih.govbohrium.com

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50) |

|---|---|---|

| Pyridine/Pyridone Derivatives | HepG2 (Liver Cancer) | ~µM range |

| 3-Hydroxy-4-thiopyridones | HCT116, SW480 (Colon Cancer) | ~50 nM |

| 3-(Pyrid-2-yl)-pyrazolines | NCI 60 Panel | Sub-micromolar |

| Azetidine-containing TZT-1027 Analogues | A549 (Lung), HCT116 (Colon) | 2.1-2.2 nM |

| Azetidine-based Stat3 Inhibitors | Triple-Negative Breast Cancer Models | Inhibition of cell viability |

Many pyridine derivatives exert their anticancer effects by inducing apoptosis. For example, certain anticancer pyridines have been shown to cause G2/M phase arrest and induce apoptosis in liver and breast cancer cells through the upregulation of p53 and JNK. nih.gov Similarly, 4-arylpyrano-[3,2-c]-pyridones have been identified as strong inducers of apoptosis in Jurkat cells. nih.gov

The azetidine moiety also contributes to the pro-apoptotic potential of some compounds. 5-azacytidine, a cytidine (B196190) antimetabolite, has been shown to induce apoptosis in human promyelocytic leukemic HL-60 cells. nih.gov At low concentrations, it preferentially induces apoptosis in G1 phase cells. nih.gov In non-seminomatous germ cell tumor cells, 5-azacitidine has demonstrated prolonged pro-apoptotic effects and the ability to overcome cisplatin (B142131) resistance. mdpi.com

Antimicrobial and Antiviral Studies of Pyridine-Based Compounds

The pyridine nucleus is a key structural feature in many compounds with antimicrobial and antiviral properties. nih.govnih.govscilit.commdpi.com Pyridine derivatives have been synthesized and evaluated against a variety of bacterial and fungal strains, with some showing considerable activity. researchgate.netresearchgate.net For instance, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov Alkyl pyridinol compounds have also demonstrated potent antibacterial activity against various Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). mdpi.com

In the realm of antiviral research, azetidine compounds have recently been identified for their potential in treating herpes simplex virus (HSV) infections. bioworld.com An exemplified azetidine compound showed antiviral activity against both HSV-1 and HSV-2 in infected Vero cells with an EC50 value of less than 100 nM. bioworld.com Furthermore, a series of 3,3′-spiro[azetidine]-2-oxo-indoline derivatives have been developed as fusion inhibitors for the treatment of respiratory syncytial virus (RSV) infection, with a lead compound showing excellent in vitro potency. acs.org

| Compound Class | Target Pathogen(s) | Reported Activity |

|---|---|---|

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Comparable to linezolid |

| Alkyl Pyridinols | Staphylococcus aureus (including MRSA) | Potent antibacterial activity |

| Azetidine Derivatives | Herpes Simplex Virus (HSV-1, HSV-2) | EC50 < 100 nM |

| Spiro[azetidine]-2-oxo-indolines | Respiratory Syncytial Virus (RSV) | EC50 = 0.8 nM (lead compound) |

Research into Metabolic Disorder Modulation (e.g., Diabetes)

Pyridine derivatives are also being explored for their potential in managing metabolic disorders like diabetes. researchgate.netnih.gov The pyridine scaffold is a key component of various compounds that have demonstrated anti-diabetic properties. jchemrev.comresearchgate.net For example, vanadium complexes of hydroxypyridone ligands have shown insulin-enhancing properties and have been investigated in clinical trials for the treatment of type 2 diabetes. nih.gov

Derivatives of 3-hydroxypyridine (B118123) have been studied for their effects on enzymes relevant to metabolic processes. researchgate.net The search for effective and safe antidiabetic drugs has led to the investigation of pyridine derivatives as inhibitors of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. jchemrev.com

Computational and Theoretical Investigations of 6 Azetidin 3 Yl Pyridin 3 Ol

Molecular Modeling and Docking Simulations

Molecular modeling and docking are fundamental techniques in drug discovery, used to predict how a small molecule (ligand), such as 6-(Azetidin-3-yl)pyridin-3-ol, might bind to a macromolecular target, typically a protein.

Molecular docking simulations are employed to predict the preferred orientation and conformation of a ligand when it binds to a target protein. This process involves sampling a vast number of possible conformations of the ligand within the active site of the protein and scoring them based on their energetic favorability. For this compound, this would involve generating a 3D model of the molecule and docking it into the binding site of a relevant biological target. The output of such a simulation is a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity. These poses provide a static snapshot of the likely interaction.

Illustrative Data from a Hypothetical Docking Study:

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | An estimated value of the strength of the interaction between the ligand and the protein. A more negative value typically indicates a stronger binding. |

| RMSD (Å) | Root Mean Square Deviation, which would compare the docked pose to a known binding mode if one were available. |

| Predicted Conformation | Description of the spatial arrangement of the atoms of this compound in the binding pocket. |

Once a plausible binding pose is identified, a more detailed analysis can reveal the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for binding affinity and selectivity. For this compound, key interactions would likely involve the polar groups: the hydroxyl group on the pyridine (B92270) ring and the secondary amine of the azetidine (B1206935) ring. These groups are capable of forming hydrogen bonds with specific amino acid residues in the target's active site. The analysis would identify these "hotspots" of interaction.

Table of Potential Interactions:

| Interaction Type | Potential Functional Group on this compound | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Donor | Azetidine N-H, Pyridine O-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Pyridine Oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Pi-Pi Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic properties of a molecule. These methods are used to understand the intrinsic properties of this compound at a subatomic level.

DFT calculations can determine the electron density distribution across the this compound molecule. This analysis reveals which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The distribution of partial atomic charges is critical for understanding intermolecular interactions, particularly electrostatic interactions with a biological target. For instance, the nitrogen and oxygen atoms are expected to have negative partial charges, making them likely sites for hydrogen bonding.

Quantum chemical methods can predict spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound. By calculating the magnetic shielding of atomic nuclei, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the vibrational frequencies of the molecular bonds, an Infrared (IR) spectrum can be predicted. These theoretical spectra can then be compared with experimental data to verify the chemical structure of this compound.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color code to indicate regions of negative potential (typically red), which are attractive to positive charges, and regions of positive potential (typically blue), which are attractive to negative charges. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, highlighting them as key sites for electrophilic attack or hydrogen bond formation.

Illustrative FMO Data Table:

| Parameter | Description |

|---|---|

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO, which is an indicator of molecular stability and reactivity. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For ligands targeting nAChRs, a common pharmacophore model often includes features such as a cationic center, a hydrogen bond acceptor, and hydrophobic regions, which correspond to key interaction points within the receptor's binding site. nih.gov

In the context of this compound and its analogs, pharmacophore models have been developed based on their interactions with various nAChR subtypes, particularly the α4β2 subtype, which is abundant in the brain. nih.govnih.gov These models are instrumental in virtual screening campaigns, where large chemical databases are computationally searched to identify novel compounds that fit the pharmacophore hypothesis.

A typical pharmacophore model for α4β2 nAChR agonists based on the this compound scaffold would likely include:

A positively ionizable feature associated with the azetidine nitrogen.

A hydrogen bond acceptor, potentially the pyridine nitrogen or the hydroxyl group.

Specific hydrophobic features defined by the aromatic and aliphatic rings.

Virtual screening applications leveraging such pharmacophore models can accelerate the discovery of new chemical entities with potential therapeutic value. By filtering vast compound libraries, researchers can prioritize a smaller, more manageable set of candidates for synthesis and biological evaluation, thereby saving significant time and resources.

Table 1: Key Pharmacophoric Features for α4β2 nAChR Ligands

| Feature | Description | Putative Interaction |

|---|---|---|

| Cationic Center | Typically a protonated nitrogen atom. | Forms a crucial cation-π interaction with a tryptophan residue in the receptor's aromatic box. |

| Hydrogen Bond Acceptor | An electronegative atom (e.g., nitrogen or oxygen). | Interacts with hydrogen bond donor residues in the binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net These models are developed by calculating various molecular descriptors for each compound and then using statistical methods to create an equation that predicts the activity.

For derivatives of this compound, QSAR studies can elucidate the structural requirements for potent and selective nAChR modulation. nih.govcore.ac.uk By systematically modifying the azetidine and pyridine rings and analyzing the resulting changes in biological activity, researchers can build robust QSAR models.

Key molecular descriptors often considered in QSAR studies of this compound class include:

Electronic descriptors: (e.g., partial charges, dipole moment) which influence electrostatic interactions.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule and its fit within the binding site.

Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule, affecting its ability to cross biological membranes and interact with hydrophobic pockets in the receptor.

A hypothetical QSAR equation for a series of this compound analogs might take the form:

Biological Activity (e.g., pIC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined from the statistical analysis. Such models can predict the activity of unsynthesized compounds, guiding the design of new analogs with enhanced potency and desired pharmacological properties. mdpi.com

Table 2: Examples of Molecular Descriptors in QSAR Studies

| Descriptor Type | Example | Relevance to Biological Activity |

|---|---|---|

| Electronic | Atomic Partial Charges | Governs electrostatic interactions with receptor residues. |

| Steric | Molecular Surface Area | Influences the fit and complementarity of the ligand within the binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target protein. |

The integration of pharmacophore modeling, virtual screening, and QSAR provides a comprehensive computational framework for the exploration of the chemical space around this compound. These theoretical investigations are indispensable for understanding the intricate structure-activity relationships and for the efficient discovery of novel nAChR ligands with potential therapeutic applications.

Future Research Directions and Unexplored Avenues

Rational Design of Next-Generation Azetidinyl Pyridinol Analogues

The rational design of new analogues of 6-(azetidin-3-yl)pyridin-3-ol will be crucial for optimizing its pharmacological profile. Structure-activity relationship (SAR) studies on related compounds, such as derivatives of 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH), have demonstrated that modifications to the pyridine (B92270) ring, the azetidine (B1206935) ring, and the linker between them can significantly impact potency and selectivity for different nAChR subtypes. nih.govnih.gov

Future design strategies should focus on:

Systematic modification of the azetidine ring: Exploring the impact of substitution at various positions on the azetidine ring could lead to improved binding affinity and functional activity.

Alterations to the pyridinol core: Introduction of different substituents on the pyridine ring may enhance selectivity for specific nAChR subtypes, such as α4β2 or α7.

Varying the linkage point and nature of the azetidine substituent: Investigating alternative attachment points for the azetidinyl group on the pyridine ring and modifying its chemical nature can provide valuable SAR insights.

These rationally designed analogues can be synthesized and evaluated for their binding affinities and functional activities at various nAChR subtypes, paving the way for the identification of next-generation candidates with superior therapeutic properties.

Exploration of Novel Therapeutic Indications and Biological Pathways

Given the role of nAChRs in a wide range of physiological processes, this compound and its derivatives hold potential for treating a variety of disorders. The known involvement of nAChRs in neurological and psychiatric conditions suggests that these compounds could be investigated for:

Depression: The profound antidepressant-like effects observed with related compounds like AMOP-H-OH in preclinical models highlight the potential of azetidinyl pyridinols in mood disorders. nih.govnih.gov

Pain Management: nAChRs are established targets for analgesia, and novel modulators could offer new avenues for pain relief with potentially fewer side effects than existing treatments.

Neurodegenerative Diseases: The dysfunction of nAChRs is implicated in Alzheimer's and Parkinson's diseases, making selective modulators attractive candidates for neuroprotective and cognitive-enhancing therapies.

Nicotine (B1678760) Addiction: By selectively targeting nAChR subtypes involved in nicotine dependence, these compounds could be developed as smoking cessation aids. nih.govnih.gov

Future research should involve screening this compound and its analogues in a battery of in vitro and in vivo models relevant to these and other potential therapeutic areas.

Advanced Mechanistic Elucidation using Biophysical and Proteomic Approaches

A deeper understanding of the molecular mechanisms underlying the interaction of this compound with its biological targets is essential for its development. Advanced biophysical and proteomic techniques can provide invaluable insights.

Biophysical techniques such as X-ray crystallography and cryo-electron microscopy can be employed to determine the high-resolution structure of the compound bound to its target nAChR subtype. This would reveal the precise binding mode and the key molecular interactions, guiding further rational drug design. nih.gov Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to characterize the binding kinetics and thermodynamics of the ligand-receptor interaction.

Proteomic approaches can be utilized to identify the broader cellular changes induced by treatment with this compound. By comparing the proteomes of neuronal cells treated with and without the compound, researchers can identify changes in protein expression and post-translational modifications. nih.govplos.orgnih.gov This can help to elucidate the downstream signaling pathways affected by the compound and identify potential biomarkers of its activity. For instance, proteomic analysis of the α7 nAChR interactome has revealed connections to various signaling pathways that could be modulated by ligands like this compound. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process and can be instrumental in the development of this compound analogues.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of novel analogues based on their chemical structures. nih.gov This can help to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Generative models , a type of deep learning, can be used for the de novo design of novel molecules with desired properties. peng-lab.orgnih.govarxiv.orgelsevierpure.comnih.gov By training these models on existing libraries of nAChR modulators, it is possible to generate new azetidinyl pyridinol structures that are predicted to have high affinity and selectivity for specific nAChR subtypes.

Furthermore, AI can be used to analyze large datasets from proteomic and biophysical experiments to identify complex patterns and correlations that may not be apparent through traditional analysis methods. This integrated approach will accelerate the design-build-test-learn cycle, leading to the more efficient discovery and optimization of potent and selective this compound-based therapeutics.

Q & A

Q. What are the common synthetic routes for 6-(Azetidin-3-yl)pyridin-3-ol, and what challenges arise during its preparation?

Synthesis typically involves coupling azetidine derivatives with functionalized pyridine precursors. For example, fluorination or trifluoromethylation of pyridine rings followed by azetidine introduction via nucleophilic substitution or cross-coupling reactions is a common strategy . Key challenges include optimizing reaction conditions (e.g., solvent, temperature, catalysts) to avoid side reactions and ensuring regioselectivity. Purification may require advanced techniques like preparative HPLC due to polar functional groups.

Example Method :

- React 2-chloro-6-(trifluoromethyl)pyridine with azetidine-3-carboxylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMSO).

- Monitor reaction progress via TLC or LC-MS.

- Isolate the product using column chromatography (silica gel, eluent: EtOAc/hexane gradient).

Q. How is the structure of this compound characterized experimentally?

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, 60 mg/mL at 25°C) but poorly soluble in water. Stability tests indicate degradation under acidic/alkaline conditions (pH <3 or >10) or prolonged exposure to light .

Storage Recommendations :

- Store as a powder at -20°C (stable for 3 years) or in DMSO at -80°C (stable for 6 months).

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound synthesis and stability?

Quantum mechanical calculations (e.g., DFT) predict thermodynamic stability of intermediates and transition states. For example, Gibbs energy calculations identified six-membered cyclic ketals as more stable than five-membered analogs in pyridine derivatives . MD simulations can model solvent effects on reaction pathways.

Case Study :

Q. What experimental strategies resolve contradictions in reported bioactivity data for azetidine-pyridine hybrids?

Discrepancies in kinase inhibition assays may arise from:

- Assay conditions : Variations in ATP concentration, pH, or temperature.

- Compound purity : Trace impurities (e.g., unreacted starting materials) can skew results.

- Target selectivity : Off-target effects in cell-based vs. enzyme assays.

Resolution Workflow :

- Validate compound purity via HPLC (>95%).

- Standardize assay protocols (e.g., IC₅₀ measurements under fixed ATP levels).

- Use CRISPR-edited cell lines to isolate target-specific effects .

Q. How does stereochemistry at the azetidine ring influence biological activity?

Enantiomers of azetidine-containing compounds exhibit divergent binding affinities. For example, (S)-1-(pyridin-2-yl)pyrrolidin-3-ol showed 10-fold higher kinase inhibition than its (R)-counterpart due to better alignment with hydrophobic pockets in the active site .

Experimental Design :

- Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP complexes).

- Compare activity in enzyme assays and molecular docking studies.

Methodological Resources

- Structural Analysis : SHELX software suite for crystallographic refinement (compatible with high-resolution data) .

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading) .

- Data Validation : Cross-reference NMR assignments with computed chemical shifts (GIAO method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.